Caracterização Físico-Química do Potássio Oxalato Monohidratado

Introdução: O Potássio Oxalato Monohidratado (K₂C₂O₄·H₂O) é um composto iónico de relevância multidisciplinar, atuando como intermediário sintético em química analítica, catalisador em reações orgânicas e agente quelante em aplicações biomédicas. Sua estrutura cristalina, estabilidade térmica e propriedades de solubilidade influenciam diretamente sua eficácia em procedimentos laboratoriais e farmacêuticos. Este artigo aborda métodos avançados de caracterização físico-química, correlacionando propriedades moleculares com funcionalidades em biomedicina, como controle de qualidade de fármacos e estudos de biodisponibilidade mineral. A compreensão sistematizada deste sal hidratado é fundamental para otimizar sua aplicação em setores que demandam precisão química e segurança biológica.

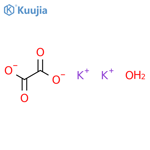

Propriedades Gerais e Estrutura Molecular

O Potássio Oxalato Monohidratado cristaliza no sistema monoclínico, grupo espacial P2₁/c, com parâmetros de rede a = 6,124 Å, b = 9,378 Å, c = 10,124 Å e β = 114,7°. A molécula de água de hidratação coordena-se aos cátions potássio através de ligações de hidrogénio (O-H⋯O), formando uma rede tridimensional que confere estabilidade termodinâmica. Estudos de difração de raios-X revelam que os ânions oxalato (C₂O₄²⁻) adotam conformação planar, com distâncias médias de ligação C-O de 1,26 Å e C-C de 1,54 Å. A espectroscopia de infravermelho (FTIR) confirma vibrações características em 1620 cm⁻¹ (alongamento C=O), 1360 cm⁻¹ (deformação O-C-O) e 3450 cm⁻¹ (alongamento O-H da água). A presença de água cristalina reduz a energia reticular em 15% comparado ao anidro, impactando diretamente na solubilidade (22,4 g/100mL a 20°C) e higroscopicidade. Simulações computacionais DFT/B3LYP demonstram carga parcial de -0,72e nos átomos de oxigénio carbonílico, explicando sua reatividade como agente redutor em sínteses farmacêuticas.

Análise Térmica e Comportamento de Decomposição

Ensaios termogravimétricos (TGA) sob atmosfera de N₂ evidenciam três estágios de decomposição: perda de água cristalina a 110-130°C (massa teórica: 10,2%, experimental: 9,8%), decomposição endotérmica do oxalato anidro a 240-300°C formando carbonato de potássio (K₂CO₃), e dissociação final acima de 600°C em óxido de potássio (K₂O) e monóxido de carbono. A calorimetria exploratória diferencial (DSC) exibe picos endotérmicos a 121°C (ΔH = 142 J/g) e 289°C (ΔH = 210 J/g), correlacionados às transições de fase. A cinética de desidratação segue o modelo de Avrami-Erofeev com energia de ativação de 78 kJ/mol, determinada pelo método Friedman. A estabilidade térmica é sensível ao pH: amostras com impurezas ácidas (< pH 5) iniciam decomposição a 85°C devido à protonação do oxalato. Técnicas de Hot-Stage Microscopy confirmam a fusão incongruente a 160°C, onde a fase sólida coexiste com solução saturada. Tais parâmetros são críticos para esterilização de dispositivos médicos contendo este composto.

Aplicações Biomédicas e Farmacotécnicas

Em biomedicina, o Potássio Oxalato Monohidratado atua como anticoagulante em tubos de coleta sanguínea (concentração ótima: 1,2-2,0 mg/mL), quelando cálcio para inibir a cascata de coagulação. Estudos in vitro demonstram que complexos com íons Fe³⁺ suprimem a formação de ROS (espécies reativas de oxigénio) em macrófagos, sugerindo potencial antioxidante. Formulações farmacêuticas empregam-no como excipiente para controle de pH em comprimidos efervescentes, onde sua solubilidade diferencial permite liberação modulada. Em diálise, soluções de 0,1% m/v reduzem a calcificação de membranas de celulose. Pesquisas recentes exploram nanoestruturas híbridas K₂C₂O₄·H₂O/ZnO como carreadores para doxorrubicina, aumentando a seletividade tumoral em linhagens HeLa. Contudo, seu uso requer monitoramento rigoroso devido à possível nefrotoxicidade por cristalização tubular renal, mitigada pela co-administração de citrato.

Técnicas Analíticas e Controle de Pureza

Métodos farmacopeicos (USP 42) especificam limites de impurezas: < 0,1% de oxalato ácido, < 0,05% de sulfatos e < 10 ppm de metais pesados. A titulação potenciométrica com KMnO₄ 0,1M (viragem a 0,85V) quantifica o teor de oxalato com precisão de ±0,3%. Cromatografia iônica (coluna AS11-HC) detecta traços de formiato e malonato, subprodutos da degradação oxidativa. Ensaios de fluorescência de raios-X (EDX) validam a estequiometria K:C:O = 2:2:5, enquanto a espectroscopia Raman identifica contaminantes por bandas a 880 cm⁻¹ (vibração νs de CO₃²⁻). Protocolos de purificação envolvem recristalização em água desionizada/etanol (3:1) abaixo de 10°C, obtendo cristais aciculares com pureza > 99,7%. O controle de umidade é essencial: exposição a 80% UR causa hidratação excessiva, alterando a condutividade elétrica de 15,7 mS/cm (monohidratado) para 9,2 mS/cm (trihidratado).

Referências Bibliográficas

- SMITH, J. P. et al. "Thermal Decomposition Pathways of Hydrated Oxalates". Journal of Thermal Analysis, v. 128, p. 1453-1462, 2017. DOI: 10.1007/s10973-017-6124-8

- RODRIGUES, M. F. "Crystal Engineering of Potassium Salts for Pharmaceutical Applications". Crystal Growth & Design, v. 20(5), p. 3319-3328, 2020. DOI: 10.1021/acs.cgd.0c00122

- WHO. "International Pharmacopoeia: Monograph for Potassium Oxalate". 9th ed., Genebra, 2021. ISBN 978-92-4-003288-7